tert-butyl 4-oxo-decahydro-1H-pyrazino[1,2-a][1,4]diazocine-2-carboxylate
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Overview
Description
Preparation Methods
The synthesis of tert-butyl 4-oxo-decahydro-1H-pyrazino[1,2-a][1,4]diazocine-2-carboxylate involves multiple steps. One common synthetic route includes the reaction of piperazine derivatives with tert-butyl 4-oxo-2-oxopiperazine-1-carboxylate under specific conditions . The reaction typically requires a solvent such as methanol and a catalyst like methanesulfonic acid, followed by refluxing to achieve the desired product . Industrial production methods may involve optimization of these conditions to enhance yield and purity.
Chemical Reactions Analysis
Tert-butyl 4-oxo-decahydro-1H-pyrazino[1,2-a][1,4]diazocine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to control the reaction kinetics . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 4-oxo-decahydro-1H-pyrazino[1,2-a][1,4]diazocine-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: This compound is used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism by which tert-butyl 4-oxo-decahydro-1H-pyrazino[1,2-a][1,4]diazocine-2-carboxylate exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition or activation of enzymatic reactions, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Similar compounds to tert-butyl 4-oxo-decahydro-1H-pyrazino[1,2-a][1,4]diazocine-2-carboxylate include other piperazine derivatives and pyrazino[1,2-a][1,4]diazocine analogs. These compounds share structural similarities but differ in their functional groups and substituents, which can significantly impact their chemical behavior and applications. For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate are related compounds with distinct properties and uses .
Properties
IUPAC Name |
tert-butyl 4-oxo-3,6,7,8,9,10,11,11a-octahydro-1H-pyrazino[1,2-a][1,4]diazocine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O3/c1-14(2,3)20-13(19)16-9-11-8-15-6-4-5-7-17(11)12(18)10-16/h11,15H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGFPXITYJFFOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNCCCCN2C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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